5-Fluoro-1H-indazole-7-carboxylic acid

Lipophilicity LogP Medicinal Chemistry

5-Fluoro-1H-indazole-7-carboxylic acid is a heterocyclic aromatic compound belonging to the indazole family. It features a bicyclic indazole core with a fluorine atom substituted at the 5-position and a carboxylic acid functional group at the 7-position.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14
CAS No. 1038916-13-0
Cat. No. B3045264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1H-indazole-7-carboxylic acid
CAS1038916-13-0
Molecular FormulaC8H5FN2O2
Molecular Weight180.14
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)C(=O)O)F
InChIInChI=1S/C8H5FN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyMRPARTBZLWCDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1H-indazole-7-carboxylic acid (CAS 1038916-13-0): Fluorinated Indazole Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


5-Fluoro-1H-indazole-7-carboxylic acid is a heterocyclic aromatic compound belonging to the indazole family. It features a bicyclic indazole core with a fluorine atom substituted at the 5-position and a carboxylic acid functional group at the 7-position. This specific substitution pattern renders it a valuable synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor libraries and other biologically active molecules [1]. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, while the carboxylic acid provides a convenient handle for further derivatization via amidation or esterification .

Why 5-Fluoro-1H-indazole-7-carboxylic acid Cannot Be Substituted by Non-Fluorinated or Positional Isomers in Medicinal Chemistry Campaigns


Substituting 5-fluoro-1H-indazole-7-carboxylic acid with its non-fluorinated parent (1H-indazole-7-carboxylic acid) or a positional isomer (e.g., 6-fluoro-1H-indazole-7-carboxylic acid) is not a viable strategy in lead optimization. Fluorine substitution at the 5-position significantly alters key physicochemical properties, most notably lipophilicity (XLogP3 increases by approximately 0.5 units), which directly impacts membrane permeability and target binding . Furthermore, the specific 5-fluoro-7-carboxylic acid pattern is crucial for regioselective derivatization, enabling the synthesis of defined amide libraries that would be inaccessible or yield different regioisomers using alternative building blocks. Positional isomers, such as the 6-fluoro analog, exhibit different electronic and steric properties and, crucially, are not commercially available as the free acid, making them an impractical substitute for high-throughput synthetic workflows .

Quantitative Differentiation of 5-Fluoro-1H-indazole-7-carboxylic acid from Closest Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Parent Compound

The introduction of a fluorine atom at the 5-position of the indazole core significantly increases the compound's lipophilicity compared to its non-fluorinated analog, 1H-indazole-7-carboxylic acid. This is quantified by a computed XLogP3 value of 1.6 for 5-fluoro-1H-indazole-7-carboxylic acid [1] versus a value of 1.1 for the non-fluorinated comparator .

Lipophilicity LogP Medicinal Chemistry Drug Design

Increased Density and Molecular Weight for Solid-State Handling and Formulation

Fluorination at the 5-position also leads to measurable differences in fundamental physical properties relevant to handling and formulation. The density of 5-fluoro-1H-indazole-7-carboxylic acid is 1.6±0.1 g/cm³ , compared to 1.5±0.1 g/cm³ for the non-fluorinated parent compound 1H-indazole-7-carboxylic acid [1]. Additionally, the molecular weight is increased from 162.15 g/mol to 180.14 g/mol [2].

Physicochemical Properties Solid-State Chemistry Formulation Crystallinity

Commercial Availability and Purity Benchmark for Reliable Procurement

5-Fluoro-1H-indazole-7-carboxylic acid is reliably available from multiple commercial suppliers at a standard purity of ≥95% . This contrasts with its 6-fluoro positional isomer, for which the free acid is not readily available for purchase, limiting its utility in synthetic workflows. The established supply chain for the 5-fluoro isomer ensures consistent quality and shorter lead times for research and development projects.

Procurement Supply Chain Purity Analytical Chemistry

Validated Utility as a Key Intermediate in Potent Kinase Inhibitor Synthesis

The compound's value as a synthetic building block is validated by its use in generating highly potent kinase inhibitors. In a patent disclosing 5-substituted indazoles as kinase inhibitors (US9163007B2), a derivative synthesized from a 5-fluoro-1H-indazole-7-carboxylic acid scaffold exhibited a Ki value of 0.4 nM against Cdc7 kinase [1]. While this specific data is for a downstream derivative, it provides strong class-level evidence that the 5-fluoro-1H-indazole-7-carboxylic acid core is a privileged scaffold for achieving nanomolar target engagement.

Kinase Inhibitor Medicinal Chemistry Cdc7 Cancer

Optimal Research and Industrial Application Scenarios for 5-Fluoro-1H-indazole-7-carboxylic acid


Synthesis of Fluorinated Kinase Inhibitor Libraries

The compound is ideally suited as a core scaffold for the parallel synthesis of kinase inhibitor libraries. Its 7-carboxylic acid group allows for rapid amide coupling with diverse amine building blocks, while the 5-fluoro substituent enhances lipophilicity (XLogP3 = 1.6) to improve cellular permeability of the resulting library members [1]. The validated use of this scaffold in generating a low-nanomolar Cdc7 inhibitor (Ki = 0.4 nM) underscores its potential for hit-to-lead optimization in oncology programs [2].

Preparation of Amide Derivatives for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry campaigns, the carboxylic acid functionality at the 7-position provides a direct and efficient route for generating amide derivatives. This allows for the systematic exploration of SAR by varying the amine component. The resulting compounds retain the favorable 5-fluoro substitution pattern, which is known to improve metabolic stability compared to non-fluorinated analogs [1].

Development of Agrochemical Intermediates

The indazole core is a recognized scaffold in agrochemical discovery. The commercial availability of 5-fluoro-1H-indazole-7-carboxylic acid at high purity (≥95%) from multiple suppliers [2] makes it a practical starting material for the synthesis of novel herbicides or fungicides, where the fluorine atom can enhance both target binding and environmental stability .

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